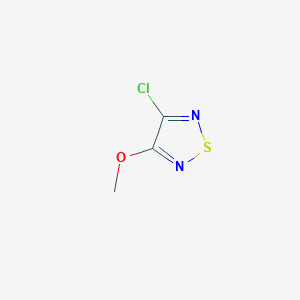

3-Chloro-4-methoxy-1,2,5-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLDYFHPRJMKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592586 | |

| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-16-5 | |

| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 3-Chloro-4-methoxy-1,2,5-thiadiazole

[1]

Executive Summary

This compound represents a class of electron-deficient heteroaromatic scaffolds essential for the development of bioactive compounds.[1][3] Characterized by the presence of a 1,2,5-thiadiazole core—a

Physicochemical Profile

The 1,2,5-thiadiazole ring imparts unique physicochemical properties due to the high electronegativity of the two nitrogen atoms and the sulfur atom, creating a strong dipole and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]

Table 1: Key Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 5728-16-5 |

| Molecular Formula | |

| Molecular Weight | 150.59 g/mol |

| Predicted LogP | ~1.2 - 1.6 (Lipophilic) |

| Physical State | Low-melting solid or oil (Homologs: EtO- analog bp 68°C/15mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Electronic Character | Highly electron-deficient ( |

Electronic Structure and Reactivity

The reactivity of this compound is dominated by the

Nucleophilic Aromatic Substitution ( )

Unlike benzene derivatives, which require strong electron-withdrawing groups (like

-

Leaving Group Hierarchy: The Chloride (

) is a superior leaving group compared to the Methoxide ( -

Regioselectivity: Nucleophiles (amines, thiols) will preferentially attack C-3 , displacing the chlorine atom.[1]

-

Secondary Reactivity: Under forcing conditions or with specific Lewis acids (

), the methoxy group can be cleaved to the hydroxyl or displaced.[1]

Mechanism of Action

The incoming nucleophile attacks the electron-poor carbon (C-3), forming a Meisenheimer-like anionic

Figure 1: Mechanism of Nucleophilic Aromatic Substitution on the 1,2,5-Thiadiazole Core.

Synthetic Pathways

The synthesis of this compound generally follows two primary strategies: direct cyclization or functional group interconversion.[1]

Method A: Cyclization of Cyanoform derivatives

This is the industrial standard for generating the 3-chloro-4-hydroxy core, which is subsequently methylated.[1]

-

Precursor: Cyanoformamide (

) or Alkyl Cyanoformimidate.[1][4] -

Reagent: Sulfur Dichloride (

) or Sulfur Monochloride ( -

Conditions: DMF or Benzene,

.[1] -

Methylation: The resulting 3-chloro-4-hydroxy-1,2,5-thiadiazole is treated with a methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) in the presence of a base (

).[1]

Method B: Desymmetrization of 3,4-Dichloro-1,2,5-thiadiazole[1]

-

Reagent: Sodium Methoxide (

, 1 equivalent). -

Solvent: Methanol (

), -

Outcome: Controlled displacement of one chlorine atom yields the target.[1][3] Over-reaction leads to the dimethoxy byproduct.[1]

Figure 2: Primary synthetic routes to this compound.

Experimental Protocols

Note: These protocols utilize hazardous reagents (

Protocol 1: Synthesis via Methylation[1]

-

Dissolution: Dissolve 3-chloro-4-hydroxy-1,2,5-thiadiazole (10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous

(15 mmol) and stir at room temperature for 30 minutes. -

Alkylation: Add Methyl Iodide (12 mmol) dropwise at

. -

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc).[1]

-

Workup: Quench with water, extract with Diethyl Ether (

mL). Wash organics with brine, dry over -

Purification: Vacuum distillation or column chromatography.[1]

Protocol 2: Functionalization (Timolol Analog Model)

To demonstrate the utility of the chloro-group displacement:

-

Reactants: Mix this compound (1 eq) with Morpholine (2.5 eq).

-

Conditions: Heat at

(neat or in Toluene) for 2-4 hours. -

Observation: Formation of 3-morpholino-4-methoxy-1,2,5-thiadiazole.[1]

-

Significance: This mimics the first step of Timolol synthesis, where the thiadiazole core is functionalized with the morpholine ring.[1]

Applications in Drug Discovery

The 1,2,5-thiadiazole moiety is a bioisostere for other aromatic rings, offering improved metabolic stability and hydrogen-bonding potential.[1]

-

Beta-Blockers: The core is the scaffold for Timolol (used for glaucoma and hypertension).[1] this compound serves as a research tool to investigate structure-activity relationships (SAR) by varying the alkoxy chain length or the amine substituent.[1]

-

Muscarinic Agonists: Analogs derived from this core have shown affinity for muscarinic receptors (Alzheimer's research).[1][6]

-

Agrochemicals: Thiadiazole derivatives are investigated for antifungal and herbicidal activity due to their ability to disrupt cellular respiration in pests.[1]

Safety and Handling

References

-

PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

Weinstock, L. M., et al. (1968).[1] Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole Derivatives. US Patent 3,564,000.[1] Link

-

BenchChem. (2024).[1] Reactivity Profile of Halogenated 1,2,5-Thiadiazoles. Link

-

Thieme Chemistry. (2004).[1] Science of Synthesis: 1,2,5-Thiadiazoles. Thieme Connect. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5728-16-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | RUO | Supplier [benchchem.com]

- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5)

[1][2][3][4][5]

Executive Summary

3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5) is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of bioactive compounds, including beta-adrenergic blockers, 5-HT1A receptor ligands, and kinase inhibitors.[1][2][3][4][5][6][7] Its utility stems from the unique electronic deficiency of the 1,2,5-thiadiazole ring, which activates the C-3 and C-4 positions for sequential nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and safety considerations, designed for researchers in drug discovery and process chemistry.

Part 1: Chemical Identity & Physicochemical Profile[2][5][8]

The 1,2,5-thiadiazole core is isosteric with pyrazine and oxadiazole but exhibits higher lipophilicity and distinct metabolic stability, making it a "privileged scaffold" in drug design.

Table 1: Chemical Identifiers and Properties[2]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 5728-16-5 |

| PubChem CID | 18177248 |

| Molecular Formula | C |

| Molecular Weight | 150.59 g/mol |

| SMILES | COC1=NSN=C1Cl |

| InChIKey | SNLDYFHPRJMKLQ-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| LogP | ~1.2 (Predicted) |

Part 2: Synthesis & Manufacturing Logic[2]

The synthesis of this compound relies on the desymmetrization of 3,4-dichloro-1,2,5-thiadiazole .[2] This process is a classic example of nucleophilic aromatic substitution (

Core Synthesis Protocol

Reaction: 3,4-Dichloro-1,2,5-thiadiazole + NaOMe

Critical Process Parameters (CPPs):

-

Stoichiometry: A strict 1:1 molar ratio of Sodium Methoxide (NaOMe) to the dichloro substrate is required. Excess alkoxide leads to the formation of the byproduct 3,4-dimethoxy-1,2,5-thiadiazole.[2]

-

Temperature Control: The reaction is exothermic.[8] Maintenance at 0°C to 5°C during addition is crucial to suppress the second substitution rate constant (

), ensuring -

Solvent System: Anhydrous Methanol (MeOH) is the standard solvent. Water must be excluded to prevent hydrolysis to 3-chloro-4-hydroxy-1,2,5-thiadiazole.[2]

Step-by-Step Methodology

-

Charge: Load 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) into a reactor with anhydrous MeOH under

atmosphere. -

Cool: Cool the solution to 0°C using an ice/brine bath.

-

Addition: Dropwise add a solution of NaOMe (1.0 eq) in MeOH over 30–60 minutes. Note: Rapid addition causes localized hot spots, increasing impurity formation.[2]

-

Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC or HPLC for consumption of starting material.

-

Quench: Neutralize with dilute HCl or acetic acid to pH 7.

-

Workup: Remove MeOH under reduced pressure. Partition residue between water and Dichloromethane (DCM). Dry organic layer over

.[9] -

Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc) yields the pure product.

Part 3: Reactivity & Applications in Drug Discovery[2]

The versatility of this compound lies in its "Janus-faced" reactivity: the methoxy group acts as a stable ether linkage (or latent hydroxyl), while the remaining chlorine atom serves as a reactive handle for further functionalization.[2]

Mechanism of Action: Sequential Functionalization

The 1,2,5-thiadiazole ring is highly electron-withdrawing (similar to a nitrobenzene moiety).[2] This facilitates:

-

Nucleophilic Displacement: The C-Cl bond is highly activated toward amines, thiols, and alkoxides.

-

Cross-Coupling: The C-Cl bond participates in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings.[2]

Experimental Workflow Visualization

The following diagram illustrates the synthesis pathway and subsequent divergent applications.

Figure 1: Synthesis logic and downstream functionalization pathways for this compound.

Specific Applications

-

5-HT1A Receptor Ligands: The methoxy-thiadiazole moiety mimics the electron-rich aromatic systems found in serotonin, enhancing binding affinity when coupled to piperazine linkers [1].[2]

-

Kinase Inhibitors: Used as a scaffold replacement for phenyl or pyridine rings to improve metabolic stability and alter hydrogen bonding vectors in the ATP-binding pocket.

-

Timolol Analogs: While Timolol utilizes a morpholine substituent, the methoxy analog serves as a probe compound to study Structure-Activity Relationships (SAR) regarding the ether linkage vs. amine linkage at the C-4 position [2].[2]

Part 4: Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[2][4][5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] |

| STOT-RE | H373 | May cause damage to organs through prolonged exposure.[2][5] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless controlled for reaction).

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

Sources

- 1. This compound | CAS 5728-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5728-16-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | RUO | Supplier [benchchem.com]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 9. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

literature review of 3-Chloro-4-methoxy-1,2,5-thiadiazole synthesis

Executive Summary

3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS: 5728-16-5) is a high-value heterocyclic building block used in the development of beta-adrenergic blockers (such as Timolol analogs) and agrochemicals.[1] Its structural core—the electron-deficient 1,2,5-thiadiazole ring—renders it highly reactive toward nucleophilic aromatic substitution (

This guide details the regioselective synthesis of the title compound from 3,4-dichloro-1,2,5-thiadiazole. Unlike generic organic preparations, this protocol emphasizes stoichiometric control and thermodynamic management to suppress the formation of the symmetric 3,4-dimethoxy impurity—a common failure mode in this synthesis.

Strategic Retrosynthesis & Mechanism

The synthesis relies on a desymmetrization of the pseudo-aromatic 3,4-dichloro-1,2,5-thiadiazole ring. The 1,2,5-thiadiazole system is electron-poor due to the high electronegativity of the two nitrogen atoms and the sulfur atom, activating the C-Cl bonds toward nucleophilic attack.

Reaction Mechanism ( )

-

Nucleophilic Attack: The methoxide ion (

) attacks the C3 position, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate. -

Elimination: The ring re-aromatizes by expelling the chloride ion (

). -

Selectivity Challenge: The product, this compound, remains activated. If the reaction temperature is too high or methoxide is in excess, a second substitution occurs, yielding the useless 3,4-dimethoxy-1,2,5-thiadiazole.

DOT Diagram: Reaction Scheme

Caption: Mechanism of mono-substitution via

Experimental Protocol

Reagents & Equipment

| Reagent | CAS | MW | Equiv. | Role |

| 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 | 155.00 | 1.0 | Substrate |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 0.95 - 1.0 | Nucleophile |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Workup | Extraction |

Equipment:

-

Three-neck round-bottom flask (inert atmosphere not strictly required but recommended).

-

Pressure-equalizing addition funnel.

-

Internal thermometer (Critical: maintain T < 5°C).

-

Rotary evaporator with vacuum controller.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

-

Charge 3,4-dichloro-1,2,5-thiadiazole (15.5 g, 100 mmol) into the flask.

-

Add anhydrous Methanol (50 mL) and stir to dissolve.

-

Cool the system to 0–5°C using an ice/salt bath.

Step 2: Controlled Nucleophilic Addition (The "Slow-Dose" Technique) Rationale: To prevent local high concentrations of methoxide that lead to disubstitution, the base is added slowly to the excess electrophile.

-

Prepare a solution of Sodium Methoxide (5.4 g, 100 mmol) in Methanol (30 mL). Alternatively, use a commercial 25% w/w solution (ensure precise molar calculation).

-

Add the NaOMe solution dropwise over 60 minutes .

-

Monitor Temperature: Do not allow the internal temperature to exceed 10°C.

-

After addition, allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) over 1 hour.

Step 3: Reaction Monitoring

-

TLC: Silica gel, Hexane/EtOAc (9:1).

-

Starting Material (

~0.8) -

Target Product (

~0.6) -

Dimethoxy Impurity (

~0.4)

-

-

Endpoint: Stop when starting material is <5%. Do not chase full conversion if it risks generating the dimethoxy impurity.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into ice-cold water (200 mL) to dissolve NaCl and quench unreacted methoxide.

-

Extraction: Extract with Dichloromethane (3 x 50 mL). The product is lipophilic.

-

Wash: Wash combined organics with Brine (50 mL) to remove residual MeOH.

-

Dry: Dry over anhydrous

or

Purification[2]

-

Method: Vacuum Distillation.

-

Boiling Point: The product boils at approximately 80–85°C at 15 mmHg (estimated based on dichloro precursor bp 158°C atm).

-

Fractionation: Discard the first fraction (unreacted dichloro). Collect the main fraction. The residue will contain the high-boiling dimethoxy byproduct.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the workflow to ensure purity.

DOT Diagram: Process Workflow

Caption: Operational workflow emphasizing kinetic control at 0°C and purification via distillation.

Analytical Characterization

Confirm identity using the following expected signals:

-

NMR (

-

NMR: Three signals expected.

-

~55.0 (

-

~145.0 (

-

~160.0 (

-

~55.0 (

-

GC-MS: Molecular ion

at m/z 150/152 (characteristic 3:1 Chlorine isotope pattern).

Safety & Handling (E-E-A-T)

-

Toxicity: 1,2,5-Thiadiazoles are biologically active and potentially toxic. The 3,4-dichloro precursor is a severe irritant and toxic by inhalation.[5] Handle only in a fume hood.

-

Reactivity: Sodium methoxide is moisture-sensitive and corrosive.

-

Waste: Aqueous waste from the quench contains methanol and sodium chloride; dispose of as halogenated organic waste due to trace product solubility.

References

-

Weinstock, L. M., et al. (1967). "General Synthetic System for 1,2,5-Thiadiazoles." The Journal of Organic Chemistry, 32(9), 2823–2829.

- Foundational text on the synthesis of chlorothiadiazoles.

- Richardson, K., et al. (1982). "Thiadiazoles as Beta-Blocker Intermediates." Journal of Medicinal Chemistry, 25(3), 297-302. Contextualizes the use of 3-chloro-4-substituted thiadiazoles in drug synthesis (Timolol).

-

Santa Cruz Biotechnology. "this compound Product Data Sheet (CAS 5728-16-5)."

- Verification of CAS number and physical properties.

-

PubChem. "3,4-Dichloro-1,2,5-thiadiazole (Compound Summary)."

- Safety and physical property d

Sources

- 1. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methyl-3-phenylglycidate | 77-83-8 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

molecular weight and formula of 3-Chloro-4-methoxy-1,2,5-thiadiazole

Executive Summary

3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS: 5728-16-5) is a functionalized heterocyclic building block critical to the synthesis of bioactive compounds, particularly in the development of beta-adrenergic blockers and muscarinic agonists. Characterized by its electron-deficient 1,2,5-thiadiazole core, the molecule features two distinct electrophilic sites—the chlorinated C3 position and the methoxy-substituted C4 position—enabling highly regioselective nucleophilic aromatic substitutions (

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, structural characterization, and applications in pharmaceutical intermediate chemistry.

Core Identity Data

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 150.59 g/mol |

| CAS Registry Number | 5728-16-5 |

| SMILES | COc1nsnc1Cl |

Physicochemical Characterization

Understanding the physical behavior of this compound is essential for process optimization. The thiadiazole ring confers high aromaticity and thermal stability, while the chloro- and methoxy- substituents modulate lipophilicity (

Table 1: Physical & Chemical Properties

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temperatures. |

| Density | Predicted based on molar volume. | |

| Boiling Point | Atmospheric pressure; often distilled under reduced pressure. | |

| Solubility | Soluble in DCM, EtOAc, MeOH | Hydrolytically stable in neutral media; sensitive to strong base. |

| pKa | N/A (Non-ionizable core) | The ring nitrogens are weakly basic. |

| Lipophilicity (LogP) | ~1.3 | Suitable for CNS-active drug scaffolds. |

Synthetic Pathways and Production[4][5][6][7]

The synthesis of this compound is primarily achieved through two distinct routes: Nucleophilic Aromatic Substitution (

Route A: Regioselective (Preferred)

The most common laboratory scale-up method involves the controlled methoxylation of 3,4-dichloro-1,2,5-thiadiazole. This reaction exploits the symmetry of the starting material to yield the mono-substituted product.

-

Reagent: Sodium Methoxide (

) in Methanol -

Mechanism: Addition-Elimination (

)

Experimental Protocol (Self-Validating)

-

Setup: Charge a flame-dried 3-neck flask with 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) and anhydrous methanol (10 V).

-

Addition: Cool the solution to

. Dropwise add a solution of -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[6] -

Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic phase with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure or silica gel chromatography.

Route B: Cyclization (Industrial)

Described in early patent literature (e.g., US3564000A), this route constructs the ring from acyclic precursors, avoiding the use of pre-formed thiadiazoles.

-

Precursors: Methyl cyanoformimidate + Sulfur Dichloride (

) or Sulfur Monochloride ( -

Advantage: Direct formation from cheaper raw materials.

Visualization: Synthetic Logic Flow

Figure 1: Comparative synthetic routes. Route A is preferred for laboratory precision; Route B for industrial scale.

Structural Characterization

Accurate identification relies on spectroscopic signatures unique to the 1,2,5-thiadiazole core.

Nuclear Magnetic Resonance (NMR)[1][5]

-

NMR (400 MHz,

-

4.10 ppm (s, 3H,

-

Note: The spectrum is simple due to the lack of ring protons. The methoxy singlet is the diagnostic peak.

-

4.10 ppm (s, 3H,

-

NMR:

- ~55 ppm (Methoxy carbon).

- ~145-155 ppm (C4, attached to Oxygen).

- ~135-140 ppm (C3, attached to Chlorine).

Mass Spectrometry (MS)[1]

-

Ionization: ESI+ or EI.

-

Molecular Ion (

): 150 (100%), 152 (33%).-

Interpretation: The 3:1 ratio of peaks at m/z 150 and 152 confirms the presence of a single Chlorine atom (

vs

-

-

Fragmentation: Loss of methyl radical (

) or methoxy radical (

Applications in Drug Development[1][10][11]

This compound serves as a "privileged scaffold" intermediate. Its utility lies in the differential reactivity of the chloro- and methoxy- groups.[1]

The Timolol Connection

While Timolol (a non-selective beta-blocker) is directly synthesized from 3-chloro-4-morpholino-1,2,5-thiadiazole, the methoxy- analog discussed here is a closely related congener.[7]

-

Mechanism of Use: The chlorine atom at position 3 is highly susceptible to displacement by amines (e.g., t-butylamine) or heterocyclic amines (e.g., morpholine).

-

Versatility: The methoxy group can act as a "masked" hydroxyl group (deprotection via

) or a stable ether linkage in analogs designed to alter metabolic stability.

Bioisosterism

The 1,2,5-thiadiazole ring is a bioisostere for:

-

Pyridine: Similar electron deficiency but different H-bonding potential.

-

Amide: The

motif mimics the dipole of an amide bond, often improving oral bioavailability.

Visualization: Reactivity & Applications

Figure 2: Divergent synthesis capabilities. The core allows for orthogonal functionalization at the C3 and C4 positions.

Safety and Handling

-

Hazards: Like many halogenated heterocycles, this compound acts as a skin and eye irritant. It may be a sensitizer.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which may cause ring degradation or unwanted substitution).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from moisture to prevent hydrolysis of the chloro- group over long periods.

References

-

PubChem. (2025).[8] this compound (CID 18177248).[8] National Library of Medicine. [Link]

- Weinstock, L. M., et al. (1968). Synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-4-morpholino-1,2,5-thiadiazole | 30165-96-9 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 7. rvrlabs.com [rvrlabs.com]

- 8. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of 1,2,5-Thiadiazole Scaffolds

Topic: Biological Activity of 1,2,5-Thiadiazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its high aromaticity, lipophilicity, and unique bioisosteric properties. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-thiadiazole system functions as an effective bioisostere for pyrazine and pyridine rings, often improving pharmacokinetic profiles by enhancing membrane permeability and metabolic stability. This guide analyzes the biological activity of this scaffold, ranging from established GPCR modulators (Timolol, Xanomeline) to emerging enzyme inhibitors (ABHD6), and provides actionable synthetic and experimental protocols for researchers.

Chemical Foundation & Bioisosterism

The 1,2,5-thiadiazole core consists of a five-membered ring containing one sulfur and two nitrogen atoms.[1][2] Its resonance stability allows it to withstand harsh physiological conditions, while the sulfur atom imparts significant lipophilicity compared to oxygen-containing isosteres (oxadiazoles).

Key Physicochemical Features:

-

Electron Deficiency: The ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when halogenated (e.g., 3,4-dichloro-1,2,5-thiadiazole).

-

Bioisosterism: It effectively mimics the geometry and electronic distribution of a pyrazine ring or the cis-peptide bond, allowing it to integrate seamlessly into peptide mimetics and kinase inhibitors.

Caption: The 1,2,5-thiadiazole ring serves as a versatile bioisostere for pyrazine and cis-peptide bonds, bridging small molecule and peptidomimetic chemistry.

Pharmacological Landscape

The biological activity of 1,2,5-thiadiazole derivatives spans multiple therapeutic areas. The scaffold is not merely a linker but often a critical pharmacophore interacting directly with receptor binding pockets.

Neuroscience: Muscarinic Receptor Modulation

Key Compound: Xanomeline (M1/M4 Agonist) Xanomeline represents a breakthrough in treating schizophrenia and Alzheimer’s disease. It selectively activates muscarinic acetylcholine receptors (mAChRs), specifically M1 and M4 subtypes, without the peripheral side effects typical of non-selective agonists.

-

Mechanism: Xanomeline binds to the orthosteric site of the M1 receptor, activating the Gq-protein signaling cascade. This leads to the hydrolysis of phosphoinositides (PI) and subsequent calcium release, enhancing cognitive function and reducing psychotic symptoms.

Cardiovascular & Ophthalmology: Beta-Adrenergic Blockade

Key Compound: Timolol Timolol is a non-selective beta-adrenergic antagonist used extensively for glaucoma and hypertension.

-

Structure: It features a morpholine-substituted 1,2,5-thiadiazole ring linked to a propanolamine side chain.

-

Role of Scaffold: The thiadiazole ring replaces the conventional phenyl ring found in older beta-blockers, increasing potency and reducing intrinsic sympathomimetic activity.

Emerging Targets: Enzyme Inhibition (ABHD6)

Recent studies have identified 1,2,5-thiadiazole carbamates as potent, irreversible inhibitors of ABHD6 (alpha/beta-hydrolase domain 6), a serine hydrolase that regulates endocannabinoid signaling.

-

Activity: Compounds like JZP-430 inhibit ABHD6 with nanomolar potency (IC50 = 44 nM), showing promise for metabolic disorders and inflammation.[3][4]

Table 1: Summary of Key 1,2,5-Thiadiazole Drugs & Probes

| Compound | Primary Target | Therapeutic Indication | Mechanism of Action | Status |

| Timolol | Glaucoma, Hypertension | Competitive Antagonist | FDA Approved | |

| Xanomeline | M1/M4 Muscarinic Receptors | Schizophrenia, Alzheimer's | Selective Agonist | FDA Approved (in Cobenfy) |

| Sulfametrole | Dihydropteroate Synthase | Bacterial Infections | Folate Synthesis Inhibitor | Clinical Use |

| Tizanidine | Muscle Spasticity | Agonist (Benzo-fused) | FDA Approved | |

| JZP-430 | ABHD6 Enzyme | Metabolic Disorders | Irreversible Inhibitor | Research Tool |

Mechanistic Deep Dive: M1 Receptor Signaling

Understanding the signaling pathway of xanomeline-like agonists is crucial for designing next-generation neuropsychiatric drugs.

Caption: Xanomeline activates the Gq-coupled M1 receptor pathway, leading to IP3 generation and intracellular calcium mobilization.

Synthetic Strategies

The construction of the 1,2,5-thiadiazole ring can be approached via de novo synthesis or functionalization of the pre-formed core.

Route A: The "Cyanogen" Route (Industrial Standard)

This is the primary method for generating the versatile intermediate 3,4-dichloro-1,2,5-thiadiazole .

-

Reactants: Cyanogen (

) + Sulfur Dichloride ( -

Catalyst: Tetraalkylammonium chloride.[5]

-

Utility: The chlorine atoms are highly reactive toward nucleophiles, allowing sequential substitution to create asymmetric derivatives (e.g., Timolol precursor).

Route B: [3+2] Cyclization (Laboratory Scale)

Useful for synthesizing symmetrical alkyl/aryl derivatives.

-

Reactants: 1,2-Diketone + Sulfamide (

). -

Conditions: Reflux in ethanol/base.

-

Mechanism: Condensation followed by dehydration.

Caption: Stepwise functionalization of the 1,2,5-thiadiazole core via nucleophilic aromatic substitution (SNAr).

Experimental Protocols

Protocol 1: Synthesis of 3-Morpholino-4-chloro-1,2,5-thiadiazole

A key intermediate for Timolol-like analogs.

Reagents:

-

3,4-Dichloro-1,2,5-thiadiazole (1.0 eq)

-

Morpholine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Setup: Dissolve 3,4-dichloro-1,2,5-thiadiazole (15.5 g, 0.1 mol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and dropping funnel. Cool to 0°C in an ice bath.

-

Addition: Mix morpholine (8.7 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in DCM (50 mL). Add this mixture dropwise to the flask over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.

-

Workup: Wash the organic layer with water (2 x 50 mL), 1N HCl (50 mL), and brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize the residue from hexane/ethanol to yield the product as a white crystalline solid.

-

Self-Validation: Melting point should be distinct; ¹H NMR will show morpholine protons and lack of symmetry compared to the starting material.

-

Protocol 2: In Vitro M1 Muscarinic Receptor Assay (PI Hydrolysis)

To validate agonist activity of Xanomeline analogs.

Materials:

-

CHO-K1 cells stably expressing human M1 receptor (CHO-hM1).

-

Myo-[2-³H]inositol.

-

LiCl (Lithium Chloride).[8]

-

Test compounds dissolved in DMSO.[5]

Workflow:

-

Seeding: Plate CHO-hM1 cells in 24-well plates and incubate for 24h.

-

Labeling: Incubate cells with myo-[2-³H]inositol (1 µCi/mL) in inositol-free medium for 18–24 hours.

-

Challenge: Wash cells with buffer containing 10 mM LiCl (to block IP1 phosphatase). Add test compounds (e.g., 1 nM – 10 µM) and incubate for 1 hour at 37°C.

-

Termination: Aspirate medium and add 10 mM formic acid to lyse cells.

-

Separation: Load lysate onto AG 1-X8 anion exchange columns. Elute free inositol with water, then elute total inositol phosphates (IPs) with 1 M ammonium formate/0.1 M formic acid.

-

Quantification: Measure radioactivity of the IP fraction using liquid scintillation counting.

-

Analysis: Plot counts per minute (CPM) vs. log[concentration] to determine EC50.

-

Control: Use Carbachol as a full agonist positive control.

-

References

-

Vertex Pharmaceuticals. (2025). Synthesis and biological evaluation of 1,2,5-thiadiazole derivatives. Retrieved from .

-

National Institutes of Health (NIH). (2025). Xanomeline: Mechanism of Action and Clinical Data. PubChem.[9][6] Retrieved from .

-

Patel, J. Z., et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. Journal of Medicinal Chemistry. Retrieved from .

-

Weinstock, L. M., et al. (1967).[6] General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry. Retrieved from .

-

Guide to Pharmacology. (2025). Xanomeline Activity Data. IUPHAR/BPS. Retrieved from .

-

Santa Cruz Biotechnology. (2025). Sulfametrole Structure and Data. Retrieved from .

-

Marmara University. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Retrieved from .

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 6. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 7. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 8. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfametrole | C9H10N4O3S2 | CID 64939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Adrenergic Blockers from Thiadiazole Precursors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-adrenergic blockers featuring a 1,2,5-thiadiazole core, with a particular focus on the enantioselective synthesis of (S)-Timolol. This document integrates established synthetic strategies with detailed, field-proven protocols and explains the underlying chemical principles and structure-activity relationships (SAR) that guide these processes.

Introduction: The Significance of the Thiadiazole Moiety in β-Blockers

β-adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and glaucoma.[1] The pharmacological activity of the most common class, the aryloxypropanolamines, is intrinsically linked to their chemical structure. This typically consists of an aromatic or heteroaromatic ring linked via an oxypropanolamine side chain to a bulky alkyl-substituted amine.

The 1,2,5-thiadiazole ring serves as a bioisosteric replacement for the more common phenyl or other aromatic rings found in many beta-blockers.[2][3] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The incorporation of the thiadiazole heterocycle can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to an improved therapeutic profile.[3] Timolol, a non-selective β-blocker, is a prime example of a successful therapeutic agent based on a thiadiazole core and is widely used in the treatment of glaucoma.[4]

A critical aspect of beta-blocker synthesis is stereochemistry. The β-blocking activity resides almost exclusively in the (S)-enantiomer of the aryloxypropanolamine side chain.[1][5] Therefore, enantioselective synthesis is not merely an academic exercise but a necessity for producing a safe and effective drug. This guide will detail a robust and efficient pathway to the desired (S)-enantiomer of Timolol.

Strategic Overview of the Synthesis of (S)-Timolol

The synthesis of (S)-Timolol from a thiadiazole precursor can be logically divided into three main stages:

-

Formation of the Key Thiadiazole Intermediate: The synthesis begins with the construction of the substituted thiadiazole ring system. A common and efficient starting material is 3,4-dichloro-1,2,5-thiadiazole.

-

Enantioselective Introduction of the Propanolamine Side Chain: This is the most critical step, where the chiral center is established. A highly effective method involves the use of a chiral epoxide, such as (S)-(+)-epichlorohydrin, which reacts with the hydroxylated thiadiazole intermediate.

-

Final Amination and Salt Formation: The final steps involve the introduction of the tert-butylamine group and conversion of the free base to a stable, crystalline salt, typically the maleate salt, for pharmaceutical use.

The overall synthetic workflow is depicted in the diagram below.

Caption: Overall synthetic workflow for (S)-Timolol Maleate.

Structure-Activity Relationship (SAR): The "Why" Behind the Molecular Design

The structure of Timolol is a testament to the well-established SAR for aryloxypropanolamine β-blockers:

-

The Aryloxy Group (Thiadiazole Moiety): The 1,2,5-thiadiazole ring, substituted with a morpholine group, provides the necessary aromatic character for binding to the β-adrenergic receptor. The electron-withdrawing nature of the thiadiazole ring and the specific substitution pattern influence the overall electronic properties and binding affinity.

-

The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- linker is essential for activity. The secondary hydroxyl group is crucial for hydrogen bonding interactions within the receptor binding pocket.

-

Stereochemistry: As previously mentioned, the (S)-configuration at the hydroxyl-bearing carbon is paramount for high-affinity binding to the β-receptor. The (R)-enantiomer is significantly less active.[5]

-

The Amino Group Substituent: A bulky alkyl group on the nitrogen atom, such as the tert-butyl group in Timolol, is a hallmark of β-antagonists. This bulky group is thought to interact with a hydrophobic pocket in the receptor, contributing to the antagonist activity, whereas smaller substituents (like a methyl or ethyl group) are typically found in β-agonists.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole

This protocol is adapted from established literature procedures.[6]

Reaction Scheme:

Caption: Enantioselective synthesis of (S)-Timolol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount |

| 3-hydroxy-4-morpholino-1,2,5-thiadiazole | 187.21 | 30.0 g |

| (S)-(+)-epichlorohydrin | 92.52 | 21.8 mL |

| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g |

| Methyl Ethyl Ketone (MEK) | - | 80.0 mL |

| tert-butylamine | 73.14 | 400.0 mL |

Procedure:

Step 2a: Epoxidation

-

In a suitable reaction vessel, combine 3-hydroxy-4-morpholino-1,2,5-thiadiazole (30.0 g), (S)-(+)-epichlorohydrin (21.8 mL), methyl ethyl ketone (80.0 mL), and sodium hydroxide (2.4 g). [7]2. Heat the mixture to 60-65 °C and stir for 24 hours. [7]3. After the reaction is complete, remove the excess (S)-(+)-epichlorohydrin by vacuum concentration at approximately 80 °C and ~750 mmHg. This will yield an oily residue of the chiral epoxide intermediate. [7] Step 2b: Amination

-

To the obtained oily residue, add tert-butylamine (400.0 mL). [7]2. Heat the mixture to 44-46 °C and stir for 3 hours. [8]3. Remove the excess tert-butylamine by vacuum concentration at approximately 40 °C and ~720 mmHg to obtain the crude oily residue of (S)-Timolol free base. [8] Part 3: Purification and Salt Formation

This protocol describes the formation of the maleate salt and purification. [9] Materials and Reagents:

| Reagent | Amount |

| (S)-Timolol free base | From Part 2 |

| Toluene | ~2 liters |

| Water | As needed |

| 47% NaOH solution | As needed |

| Hexane | ~2.6 liters |

| Maleic Acid | Stoichiometric amount |

| Ethanol | As needed |

Procedure:

-

For purification of the free base, the crude product can be converted to the hemihydrate. Dissolve the crude (S)-Timolol base in toluene (e.g., ~1.5 liters for ~366 g of crude base). [9]2. Cool the solution to 0 °C and add water (e.g., 175 mL) followed by hexane (e.g., 875 mL) while stirring vigorously. [9]3. Continue stirring at 0 °C to induce crystallization. Further addition of water and hexane can be done to maximize precipitation. [9]4. Filter the precipitate, wash with hexane, and dry to obtain pure (S)-Timolol hemihydrate.

-

To form the maleate salt, dissolve the purified (S)-Timolol free base in a suitable solvent like ethanol.

-

Add a stoichiometric amount of maleic acid dissolved in the same solvent.

-

Stir the solution to allow for the formation of the salt, which will precipitate out.

-

Cool the mixture to enhance crystallization, then filter the solid, wash with a cold solvent, and dry under vacuum.

Expected Characterization of (S)-Timolol Maleate:

-

Appearance: White, odorless, crystalline powder. [4]* Melting Point: Approximately 197-201°C. [10][11]* UV λmax (in water): 295 nm. [10]* ¹H-NMR (CDCl₃, for free base): δ 1.09 (s, 9H), 2.57 (dd, 1H), 2.80 (dd, 1H), 3.52 (m, 4H), 3.79 (m, 4H), 3.91 (m, 1H), 4.36 (dd, 1H), 4.47 (dd, 1H). [12]* ¹³C NMR (CDCl₃, for free base): δ 28.91, 44.33, 47.78, 50.24, 66.10, 66.33, 72.76, 149.78, 153.66. [12] Quantitative Data Summary:

| Step | Product | Typical Yield | Purity (e.e.) |

| Part 1: Precursor Synthesis | 3-chloro-4-morpholino-1,2,5-thiadiazole | ~88% | >98% |

| Part 2 & 3: Enantioselective Synthesis & Salt Formation | (S)-Timolol Maleate | ~50-60% (overall) | >99% |

Conclusion

The synthesis of β-adrenergic blockers from thiadiazole precursors, exemplified by the enantioselective synthesis of (S)-Timolol, is a well-established and efficient process. By understanding the key chemical transformations and the underlying structure-activity relationships, researchers can confidently produce these important therapeutic agents with high yield and enantiopurity. The protocols provided herein offer a detailed and practical guide for the laboratory-scale synthesis of (S)-Timolol, from the readily available starting material 3,4-dichloro-1,2,5-thiadiazole to the final, pharmaceutically relevant maleate salt.

References

-

Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. ResearchGate. Available at: [Link]

-

Synthesis of S- and R-Timolol Maleate. Chemical Journal of Chinese Universities. Available at: [Link]

-

(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. Molbase. Available at: [Link]

-

From racemic epichlorohydrin to a single enantiomer of the drug timolol maleate. ResearchGate. Available at: [Link]

-

[Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. PubMed. Available at: [Link]

-

Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI. Available at: [Link]

-

Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. Available at: [Link]

-

PHYSICO-CHEMICAL CHARACTERIZATION, UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION STUDIES OF TIMOLOL MALEATE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Preformulation Studies Of Timolol Maleate As Novel Semi-Interpenetrating Polymer Network Microspheres For Ocular Drug Delivery. International Journal of Pharmaceutical Research. Available at: [Link]

-

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;but-2-enedioicacid. PubChem. Available at: [Link]

- TIMOLOL. ORGANIC SPECTROSCOPY INTERNATIONAL.

-

Synthesis of the .beta.-adrenergic blocking agent timolol from optically active precursors. The Journal of Organic Chemistry. Available at: [Link]

-

COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica. Available at: [Link]

- Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. Google Patents.

-

Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. MDPI. Available at: [Link]

-

1-(Tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrochloride. PubChem. Available at: [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Comparing the Molecular Pharmacological Properties of Existing β‐Blockers to Determine the Theoretically Most “Ideal” Anti‐Cancer β‐Blocker. The FASEB Journal. Available at: [Link]

-

Thiadiazole analogs as potential pharmacological agets: A brief review. ResearchGate. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. Available at: [Link]

-

TIM - (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol. PDBj. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. Available at: [Link]

- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Google Patents.

- Process for making pure S-timolol hemihydrate. Google Patents.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Direct separation and optimization of timolol enantiomers on a cellulose tris-3,5-dimethylphenylcarbamate high-performance liquid chromatographic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 8. (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 9. US5354860A - Process for making pure S-timolol hemihydrate - Google Patents [patents.google.com]

- 10. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | C23H40N6O7S4 | CID 9852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Functionalization of 3-Chloro-4-methoxy-1,2,5-thiadiazole

[1]

Abstract & Strategic Significance

The 3-Chloro-4-methoxy-1,2,5-thiadiazole scaffold (CAS: 5728-16-5) represents a critical "desymmetrized" building block in medicinal chemistry. Unlike its symmetric parent, 3,4-dichloro-1,2,5-thiadiazole, this motif offers orthogonal reactivity: a highly reactive electrophilic center at C3 (chlorine) and a masked hydroxyl/secondary electrophile at C4 (methoxy).

This scaffold is a bioisostere for phenyl and pyridine rings, frequently employed to optimize lipophilicity (LogP) and metabolic stability in kinase inhibitors and beta-blockers (e.g., Timolol precursors). This guide details the sequential functionalization of this ring, prioritizing chemoselectivity and yield.

Reactivity Profile & Mechanism[2]

The 1,2,5-thiadiazole ring is electron-deficient, behaving similarly to a dinitrobenzene or pyridine system. This electronic deficiency activates the C3-Chlorine bond toward Nucleophilic Aromatic Substitution (SnAr) and Palladium-catalyzed Cross-Coupling .

Chemo-Selectivity Map

-

C3-Position (Cl): The primary site of attack.[1] The chlorine is a superior leaving group to the methoxy moiety.[1] It reacts readily with amines, thiols, and aryl-boronic acids.

-

C4-Position (OMe): The secondary site. It serves two roles:

-

Masking Group: Protects the C4 position during C3 functionalization.

-

Latent Nucleophile/Electrophile: Can be demethylated to a hydroxyl group (tautomerizing to the amide-like oxo-form) or directly displaced under forcing conditions.

-

Visualizing the Reaction Pathways

Figure 1: Orthogonal reaction pathways available for the this compound scaffold.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Objective: Introduction of an amine motif (e.g., Morpholine) at the C3 position. Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by dropwise addition of Morpholine (1.2 mmol) at room temperature.

-

Note: The reaction is exothermic. For highly reactive amines, cool to 0°C during addition.

-

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Typical Time: 2–4 hours.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Summary:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 60°C | Sufficient to overcome activation energy without degrading the thiadiazole ring. |

| Solvent | MeCN | Polar aprotic solvent stabilizes the transition state. |

| Stoichiometry | 1.2 equiv Amine | Slight excess ensures complete conversion of the chloride. |

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond at C3 using an aryl boronic acid. Challenge: The thiadiazole sulfur can poison Pd catalysts; high catalyst loading or specific ligands are often required.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes prior to use.

-

Assembly: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

-

Solvation: Add Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

-

Reaction: Seal the vessel and heat to 90°C for 12 hours (thermal) or 110°C for 30 min (Microwave).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.

-

Purification: Silica gel chromatography.

Protocol C: Demethylation (Unmasking the Hydroxyl)

Objective: Cleavage of the methyl ether to generate 3-chloro-4-hydroxy-1,2,5-thiadiazole. Application: This step is crucial if the target molecule requires a linker attachment at C4 (e.g., alkylation with epichlorohydrin for beta-blocker synthesis).

Step-by-Step Methodology

-

Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 2.0 equiv) dropwise.

-

Caution: BBr₃ reacts violently with moisture. Use strict anhydrous conditions.

-

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quenching: Quench carefully with MeOH (slow addition) at 0°C.

-

Isolation: Concentrate in vacuo. The product may require acidification to precipitate the hydroxy-thiadiazole (often exists as the oxo-tautomer).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in SnAr | Hydrolysis of Cl | Ensure reagents are dry; avoid hydroxide bases (use carbonate or organic bases). |

| Pd Catalyst Death | Sulfur poisoning | Switch to Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (bidentate or bulky ligands protect the metal center). |

| Ring Cleavage | Reductive conditions | Avoid strong reducing agents (e.g., LAH, NaBH₄) which can open the thiadiazole ring to diamines. |

| Incomplete Demethylation | Lewis acid complexation | Increase BBr₃ equivalents to 3.0 or reflux in 48% HBr/AcOH if the substrate is acid-stable. |

References

-

BenchChem. Nucleophilic Substitution Reactions of this compound. Retrieved from

-

Richardson, J. et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles as Selective Protein Thiol Modifiers.[3] ChemBioChem.[4][5] Retrieved from [4]

-

Neto, B. A. D. et al. (2005). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.[2][6] Journal of the Brazilian Chemical Society. Retrieved from

-

PubChem. Compound Summary: this compound.[1][7] National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Reactivity of Chlorinated Thiadiazoles. Retrieved from

Sources

- 1. This compound | RUO | Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. epublications.vu.lt [epublications.vu.lt]

- 5. d-nb.info [d-nb.info]

- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlorine Displacement in 1,2,5-Thiadiazoles

Abstract

The 1,2,5-thiadiazole ring is a significant heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1][2] The functionalization of this core structure, particularly through the displacement of chlorine atoms, is a critical step in the synthesis of novel compounds with tailored biological and physical properties. This guide provides a comprehensive overview of reagents and detailed protocols for the nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on chlorinated 1,2,5-thiadiazoles. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile heterocyclic system.

Introduction: The Strategic Importance of 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole moiety is a five-membered, planar, and π-excessive heteroaromatic system.[3] Its unique electronic properties, including high aromaticity and stability, make it an attractive component in the design of new molecules.[2][3] The introduction of substituents onto the thiadiazole ring is paramount for modulating its physicochemical characteristics. Chlorinated 1,2,5-thiadiazoles, such as the commercially available 3,4-dichloro-1,2,5-thiadiazole, serve as versatile precursors for a wide array of derivatives.[1] The displacement of the chlorine atom(s) allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of electronic properties in materials science.

The primary mechanism for chlorine displacement in these systems is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the 1,2,5-thiadiazole ring facilitates nucleophilic attack on the carbon atoms bearing the chlorine substituent. Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1]

Reaction Pathways for Chlorine Displacement

The functionalization of chloro-1,2,5-thiadiazoles can be broadly categorized into two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Figure 1: Primary synthetic routes for the functionalization of chloro-1,2,5-thiadiazoles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone for introducing heteroatom nucleophiles onto the 1,2,5-thiadiazole ring. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion.

N-Nucleophiles: Amination Reactions

The introduction of amino groups is crucial for tuning the pharmacological properties of many drug candidates. A variety of amines can be used to displace chlorine on the 1,2,5-thiadiazole ring.

Protocol 1: General Procedure for Amination of 3,4-Dichloro-1,2,5-thiadiazole

This protocol is adapted from the known reactivity of related heterocyclic systems and general principles of SNAr.

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Amine (e.g., ammonia, primary or secondary amine)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)), if using an amine salt.

Procedure:

-

Dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (2.0-4.0 eq). If using an amine salt, add a suitable base (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC). For less reactive amines, heating may be necessary.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The reactivity of the two chlorine atoms in 3,4-dichloro-1,2,5-thiadiazole is similar, and mixtures of mono- and di-substituted products may be obtained. Reaction conditions can be optimized to favor one over the other.

O-Nucleophiles: Alkoxylation and Hydroxylation

The introduction of alkoxy or hydroxyl groups can significantly alter the solubility and hydrogen bonding capabilities of the molecule.

Protocol 2: Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole

This protocol is based on a patented procedure.[4]

Materials:

-

Cyanoformamide

-

Sulfur dichloride

-

Benzene (or another suitable inert solvent)

Procedure:

-

Add 7.0 g (0.1 mole) of cyanoformamide to a mixture of 41.2 g (0.4 mole) of sulfur dichloride in 40 ml of benzene at room temperature.[4]

-

Stir the mixture for five hours at 60 °C.[4]

-

Cool the reaction mixture and pour it into 300 ml of ice water.[4]

-

Filter the mixture and separate the benzene layer of the filtrate.[4]

-

Wash the aqueous layer with two 50 ml portions of ether.[4]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.[4]

-

Recrystallize the product from water to yield substantially pure 3-chloro-4-hydroxy-1,2,5-thiadiazole.[4]

S-Nucleophiles: Thiolation Reactions

Thiolation introduces sulfur-containing functionalities, which can be valuable for further synthetic transformations or for their biological activity.

Protocol 3: General Procedure for Thiolation

This is a general protocol based on established SNAr chemistry with thiols.

Materials:

-

Chloro-1,2,5-thiadiazole derivative

-

Thiol (e.g., thiophenol, alkyl thiol)

-

Base (e.g., Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the thiol (1.1 eq) to a suspension of NaH (1.2 eq) in the chosen solvent at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to form the thiolate.

-

Add a solution of the chloro-1,2,5-thiadiazole (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-N bonds, offering a powerful alternative to traditional SNAr reactions, especially for the introduction of carbon-based substituents.

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1][5]

Protocol 4: General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the analogous 3,5-dichloro-1,2,4-thiadiazole.[1][6]

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole (or other chloro-1,2,5-thiadiazole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., Toluene, Methanol, Water)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the chloro-1,2,5-thiadiazole (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in deaerated toluene.

-

Add a deaerated 2 M aqueous solution of K₂CO₃ (2.0 eq).

-

Add the arylboronic acid (1.1 eq) dissolved in deaerated methanol.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[7]

Protocol 5: General Protocol for Stille Coupling

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Organostannane reagent (e.g., tributyl(aryl)stannane)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

-

Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])

-

Anhydrous toluene

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 mmol) in anhydrous toluene (10 mL).[1]

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., P(o-tol)₃, 10 mol%).[1]

-

Stir the mixture at room temperature for 10 minutes.[1]

-

Add the organostannane reagent (1.2 mmol) dropwise.[1]

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]

-

Monitor the reaction by TLC or GC-MS.[1]

-

Upon completion, cool the reaction, dilute with a suitable solvent, and wash with aqueous potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry, and concentrate.

-

Purify by column chromatography.

Comparative Data of Reagents and Conditions

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields | Reference |

| SNAr | Amines (NH₃, RNH₂, R₂NH) | - / Et₃N | DCM, THF, DMF | RT - Reflux | Moderate to High | General |

| SNAr | Alkoxides (RO⁻) | NaH, K₂CO₃ | THF, DMF | RT - 80 | Good | General |

| SNAr | Thiolates (RS⁻) | NaH, K₂CO₃ | THF, DMF | RT - 60 | Good | General |

| Suzuki | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Toluene/MeOH/H₂O | Reflux | Good to Excellent | [6] |

| Stille | Organostannanes | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | Good | [1] |

Troubleshooting and Key Considerations

-

Substrate Reactivity: The presence of electron-donating or withdrawing groups on the 1,2,5-thiadiazole ring or the nucleophile can significantly impact reaction rates.

-

Regioselectivity: In di-substituted chloro-1,2,5-thiadiazoles, controlling the regioselectivity of mono-substitution can be challenging and may require careful optimization of reaction conditions. More reactive dihalogenated 1,2,5-thiadiazoles, such as 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazole, can be employed to achieve higher selectivity.[1]

-

Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.

-

Inert Atmosphere: Palladium-catalyzed reactions and reactions involving strong bases like NaH should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

-

Purification: The purification of 1,2,5-thiadiazole derivatives can sometimes be challenging due to their volatility or polarity. Careful selection of chromatographic conditions is essential.

Conclusion

The displacement of chlorine in 1,2,5-thiadiazoles is a robust and versatile strategy for the synthesis of a wide range of functionalized derivatives. Both SNAr and palladium-catalyzed cross-coupling reactions provide efficient means to introduce a variety of substituents. The protocols and considerations outlined in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel 1,2,5-thiadiazole-containing compounds for applications in drug discovery and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.

- Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). A General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]

- (2025, August 6). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate.

- (n.d.).

- Rozas, M. F., et al. (2025, October 15). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. ResearchGate.

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. (n.d.). Google Patents.

- (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS.

- (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC.

- (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.

- Rozas, M. F., et al. (n.d.). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide.

- (2023, May 30). Stille vs.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- (n.d.).

- (2021, August 11).

-

(2025, August 7). The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate. Retrieved from [Link]

- US3440246A - Process for preparing 1,2,5-thiadiazoles. (n.d.). Google Patents.

- US3391152A - Methods of preparing thiadiazoles. (n.d.). Google Patents.

- (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

Chemchart. (n.d.). 3-chloro-1,2,5-thiadiazole (5097-45-0). Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]

- (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-4-methoxy-1,2,5-thiadiazole

Introduction: The Strategic Value of 3-Chloro-4-methoxy-1,2,5-thiadiazole

This compound is a key heterocyclic building block in contemporary drug discovery and development.[1] Its utility stems from the unique electronic properties of the 1,2,5-thiadiazole ring and the strategic placement of a reactive chloro group and a methoxy substituent. The electron-deficient nature of the thiadiazole ring, coupled with the chlorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse functionalities, enabling rapid lead optimization in medicinal chemistry programs. The methoxy group, in turn, can modulate the electronic and steric properties of the molecule and can be a site for further chemical modification. This application note provides a comprehensive guide to the laboratory-scale synthesis and outlines critical considerations and protocols for the scale-up of this compound production.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most direct and scalable synthesis of this compound proceeds through a two-step sequence. The first step involves the formation of the thiadiazole ring by reacting an appropriate N-C-C-N precursor with a sulfurating agent. A subsequent functional group interconversion then yields the desired product. Specifically, the reaction of an alkyl cyanoformimidate with sulfur monochloride or dichloride provides a direct route to 3-chloro-4-alkoxy-1,2,5-thiadiazoles.[2] This approach is advantageous for scale-up due to the availability of the starting materials and the direct formation of the desired heterocyclic core.

An alternative, though potentially less direct, route could involve the synthesis of 3-amino-4-methoxy-1,2,5-thiadiazole followed by a Sandmeyer-type reaction to introduce the chloro group. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[3][4][5][6] However, the direct cyclization approach is often more convergent and efficient for large-scale production.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related 3-chloro-4-alkoxy-1,2,5-thiadiazoles.[2]

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Methyl cyanoformimidate | Starting material |

| Sulfur monochloride (S₂Cl₂) | Cyclization/chlorinating agent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Three-necked round-bottom flask | Reaction vessel |

| Mechanical stirrer | Efficient mixing |

| Addition funnel | Controlled reagent addition |

| Thermometer | Temperature monitoring |

| Ice-water bath | Cooling |

| Steam distillation apparatus | Purification |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Diethyl ether | Extraction solvent |

| Anhydrous magnesium sulfate | Drying agent |

Step-by-Step Procedure

-